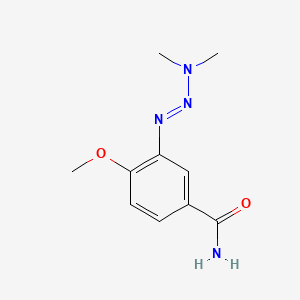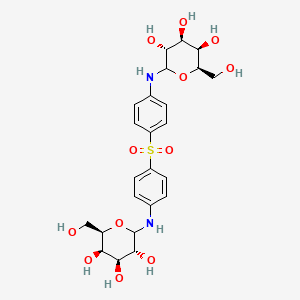
p,p'-Sulfonyldianiline-N,N'-digalactoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p,p’-Sulfonyldianiline-N,N’-digalactoside is a complex organic compound with the molecular formula C({24})H({32})N({2})O({12})S and a molecular weight of 572.58 g/mol This compound features a sulfonyl group linking two aniline moieties, each of which is further substituted with a galactoside group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p,p’-Sulfonyldianiline-N,N’-digalactoside typically involves multiple steps:
Formation of p,p’-Sulfonyldianiline: This can be achieved by reacting p-aminobenzenesulfonyl chloride with aniline under basic conditions.
Galactosylation: The introduction of galactoside groups is usually performed via glycosylation reactions. This involves reacting p,p’-Sulfonyldianiline with a galactose derivative, such as galactose pentaacetate, in the presence of a catalyst like silver triflate.
Industrial Production Methods
Industrial production of p,p’-Sulfonyldianiline-N,N’-digalactoside would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
p,p’-Sulfonyldianiline-N,N’-digalactoside can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro groups (if present) can be reduced to amines using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: The aniline moieties can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.
Reduction: Hydrogen gas (H(_2)) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br(_2)) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
p,p’-Sulfonyldianiline-N,N’-digalactoside has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules due to its galactoside groups.
Medicine: Investigated for its potential as a drug candidate or as a part of drug delivery systems.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which p,p’-Sulfonyldianiline-N,N’-digalactoside exerts its effects depends on its interaction with molecular targets. The galactoside groups may facilitate binding to specific proteins or receptors, influencing biological pathways. The sulfonyl and aniline moieties can participate in various chemical interactions, potentially altering the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p,p’-Sulfonyldianiline: Lacks the galactoside groups, making it less hydrophilic.
p,p’-Sulfonyldianiline-N,N’-diglucoside: Similar structure but with glucose instead of galactose.
p,p’-Sulfonyldianiline-N,N’-dimannoside: Contains mannose instead of galactose.
Uniqueness
p,p’-Sulfonyldianiline-N,N’-digalactoside is unique due to its specific combination of sulfonyl, aniline, and galactoside groups, which confer distinct chemical and biological properties. This makes it particularly valuable for targeted research applications where these functionalities are advantageous.
Eigenschaften
CAS-Nummer |
136679-36-2 |
|---|---|
Molekularformel |
C24H32N2O12S |
Molekulargewicht |
572.6 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-(hydroxymethyl)-6-[4-[4-[[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]sulfonylanilino]oxane-3,4,5-triol |
InChI |
InChI=1S/C24H32N2O12S/c27-9-15-17(29)19(31)21(33)23(37-15)25-11-1-5-13(6-2-11)39(35,36)14-7-3-12(4-8-14)26-24-22(34)20(32)18(30)16(10-28)38-24/h1-8,15-34H,9-10H2/t15-,16-,17+,18+,19+,20+,21-,22-,23?,24?/m1/s1 |
InChI-Schlüssel |
WXCZDFLSCLWVSR-FHVCQGAUSA-N |
Isomerische SMILES |
C1=CC(=CC=C1NC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)S(=O)(=O)C3=CC=C(C=C3)NC4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1NC2C(C(C(C(O2)CO)O)O)O)S(=O)(=O)C3=CC=C(C=C3)NC4C(C(C(C(O4)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


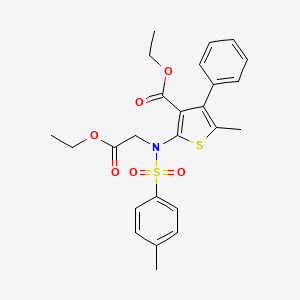
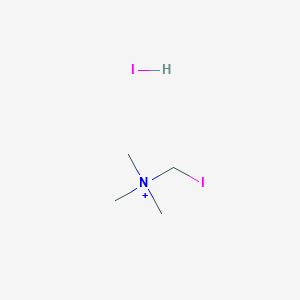

![[(2-Amino-5-ethoxyphenyl)sulfanyl]acetic acid](/img/structure/B12809314.png)
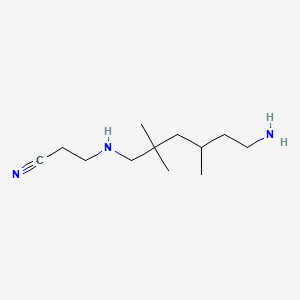
![Tetrahydrothieno[3,4-d][1,3]dioxol-2-one](/img/structure/B12809322.png)
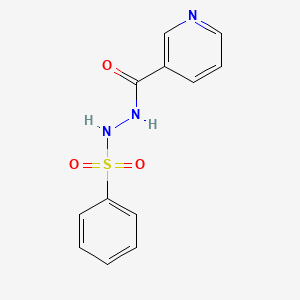


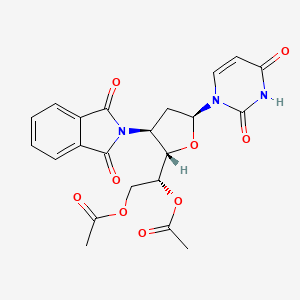

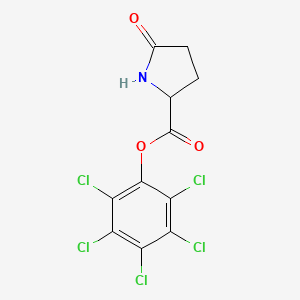
![2-[3-(4-Hydroxy-2,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium;thiocyanate](/img/structure/B12809361.png)
